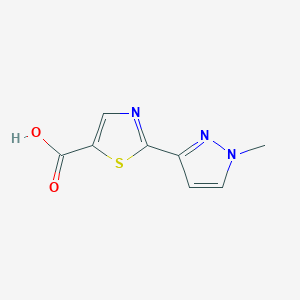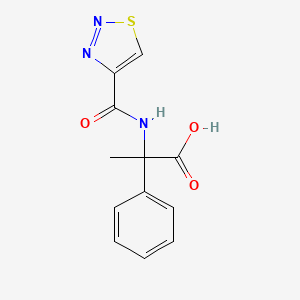![molecular formula C7H11N3O2S B7589736 2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid, commonly known as PTDA, is an organic compound with potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological systems. In
Mécanisme D'action
PTDA binds to the allosteric site of the N-methyl-D-aspartate (NMDA) receptor and enhances its activity. This leads to an increase in calcium influx into the cell, which triggers downstream signaling pathways involved in synaptic plasticity and neuronal survival. PTDA also activates the cysteine/glutamate antiporter system, which regulates the extracellular concentration of glutamate and protects against excitotoxicity.
Biochemical and Physiological Effects
PTDA has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory formation in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. PTDA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
PTDA is a useful tool for studying the NMDA receptor and its role in synaptic plasticity and neuroprotection. Its allosteric binding site makes it a valuable alternative to other NMDA receptor modulators, such as glycine and D-serine. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other neurotransmitters and neuromodulators.
Orientations Futures
PTDA has the potential to be used in various areas of scientific research, such as drug discovery, neurodegenerative diseases, and cognitive disorders. Future studies could explore its effects on different types of neurons and brain regions, as well as its interactions with other neurotransmitter systems. PTDA could also be used as a tool for developing new drugs that target the NMDA receptor and its downstream signaling pathways.
Méthodes De Synthèse
PTDA can be synthesized using a multistep process involving the reaction of 2-aminothiazole with isopropyl bromide and sodium hydride, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
PTDA has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to modulate the activity of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory processes. PTDA has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
Propriétés
IUPAC Name |
2-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(2)6-9-7(13-10-6)8-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFQVLSONATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)



![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)